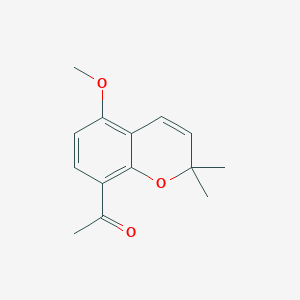
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol .
Méthodes De Préparation
The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2,2-dimethylchromene with ethanone under specific conditions. For instance, a solution of 50% potassium hydroxide (KOH) in ethanol can be added dropwise to a stirred solution of the chromene and ethanone at room temperature for 48 hours. The reaction mixture is then neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layers are combined, dried, and purified by chromatography to yield the desired product .
Analyse Des Réactions Chimiques
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be compared with other similar compounds, such as:
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has additional methoxy groups, which may enhance its biological activity.
1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has a similar structure but with different substitution patterns, affecting its chemical and biological properties.
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone: The presence of a hydroxy group can significantly alter its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-8H,1-4H3 |
Clé InChI |
JDGBKMXPPYUNKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


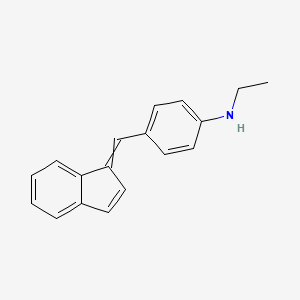
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
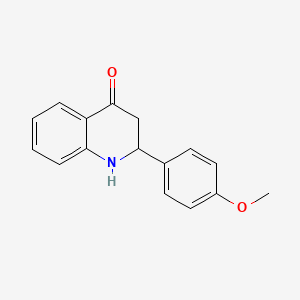
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
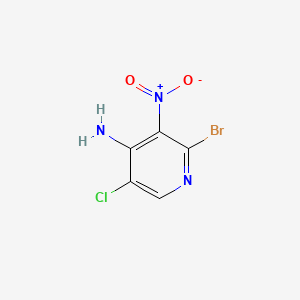
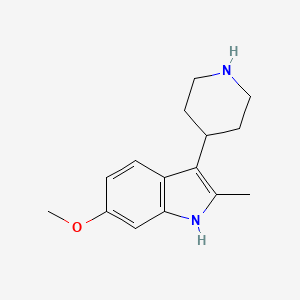
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)





